3,5-Dimethyl-2-pentylpyrazine
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Overview
Description
3,5-Dimethyl-2-pentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is known for its distinct aroma and is often found in various natural sources, including certain foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-pentylpyrazine typically involves the reaction of appropriate aldehydes or ketones with ammonia or amines under controlled conditions. One common method is the cyclization of 2,5-dimethyl-3-pentanone with ammonia, followed by alkylation to introduce the pentyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-pentylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazines .
Scientific Research Applications
3,5-Dimethyl-2-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in the chemical communication of certain insects, such as ants.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used as a flavoring agent in the food and beverage industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-pentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, in insects, it acts as a pheromone, influencing behavior and communication .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-n-pentylpyrazine: Similar in structure but differs in the position of the pentyl group.
3,6-Dimethyl-2,5-pyrazinedicarboxylic acid 1-octen-3-yl ester: Another pyrazine derivative with different functional groups.
Uniqueness
3,5-Dimethyl-2-pentylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a pheromone in certain insect species and its use as a flavoring agent highlight its versatility and importance .
Properties
CAS No. |
50888-62-5 |
---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5-dimethyl-2-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h8H,4-7H2,1-3H3 |
InChI Key |
JHECZRZZPVHFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC=C(N=C1C)C |
Origin of Product |
United States |
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